Cas no 859661-46-4 ((2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)

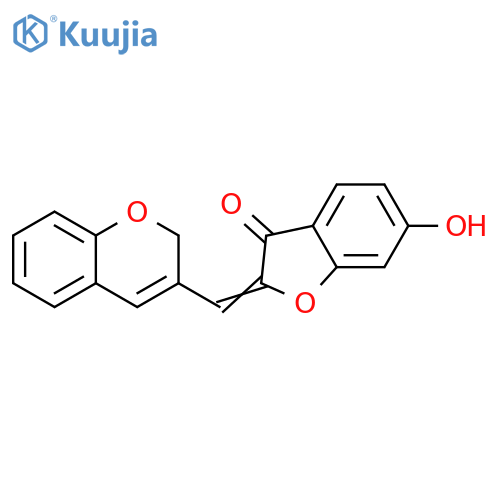

859661-46-4 structure

商品名:(2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

CAS番号:859661-46-4

MF:C18H12O4

メガワット:292.285485267639

CID:5421051

(2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one 化学的及び物理的性質

名前と識別子

-

- (2Z)-2-(2H-chromen-3-ylmethylidene)-6-hydroxy-1-benzofuran-3-one

- (2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

-

- インチ: 1S/C18H12O4/c19-13-5-6-14-16(9-13)22-17(18(14)20)8-11-7-12-3-1-2-4-15(12)21-10-11/h1-9,19H,10H2

- InChIKey: QLINXRAKJDXUOL-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(O)=CC=C2C(=O)C1=CC1=CC2=CC=CC=C2OC1

(2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-1666-5mg |

(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |

859661-46-4 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1666-100mg |

(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |

859661-46-4 | 100mg |

$248.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1666-30mg |

(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |

859661-46-4 | 30mg |

$119.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1666-50mg |

(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |

859661-46-4 | 50mg |

$160.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1666-40mg |

(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |

859661-46-4 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1666-15mg |

(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |

859661-46-4 | 15mg |

$89.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1666-2mg |

(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |

859661-46-4 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1666-20mg |

(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |

859661-46-4 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1666-75mg |

(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |

859661-46-4 | 75mg |

$208.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1666-2μmol |

(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |

859661-46-4 | 2μmol |

$57.0 | 2023-09-11 |

(2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

859661-46-4 ((2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one) 関連製品

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量